molecular formula C13H13NO3S B2875937 (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 365981-17-5

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2875937
CAS No.: 365981-17-5
M. Wt: 263.31
InChI Key: NHBLXLYXBUAGJF-DHZHZOJOSA-N
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Description

Structurally, it features a thiazolidine-2,4-dione core substituted with a 4-ethoxyphenyl group at position 5 and a methyl group at position 2. This compound has been identified as an Erk inhibitor hydrochloride (MFCD09038681), suggesting its role in modulating extracellular signal-regulated kinase (Erk) pathways, which are critical in cancer and inflammatory diseases .

Properties

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-10-6-4-9(5-7-10)8-11-12(15)14(2)13(16)18-11/h4-8H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBLXLYXBUAGJF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with 3-methyl-2,4-thiazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity Key Findings Reference
(5E)-5-[(4-Ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione 4-ethoxyphenyl, methyl Erk inhibition Potent Erk inhibitor; used in signaling pathway studies
L-173 4-chlorophenyl, triazole-piperazine complex Antifungal, Anticancer Thermodynamic solubility studied; cyclodextrin complexes enhance solubility
CID 3087795 2-thienylmethylene, aminoethyl HIV-1 RT inhibition High binding affinity (-9.8 kcal/mol); validated via molecular docking
Pioglitazone Impurity I 4-hydroxybenzyl N/A (impurity) Structural characterization via NMR and mass spectrometry
9e (Molecules, 2015) 3-methoxyphenyl, benzodioxol Not specified Synthesized in 21% yield; spectral data confirmed
(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione Difluoromethoxy, methoxy Undisclosed Marketed as a research chemical (sc-352905)

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Solubility log P Molecular Weight Key Modifications
Target Compound Moderate (hydrochloride salt) 2.5* 320.8 Ethoxyphenyl enhances lipophilicity
L-173 Low (improved with cyclodextrins) 3.8 580.1 Chlorophenyl increases hydrophobicity
CID 3087795 High (aqueous buffer) 1.2 280.3 Thienyl group balances solubility
9e (Molecules, 2015) Not reported 2.9 457.1 Benzodioxol adds rigidity

*Estimated based on structural analogs.

  • Solubility : The ethoxyphenyl group in the target compound may reduce solubility compared to CID 3087795 (thienyl group) but improve it relative to L-173 (chlorophenyl).
  • log P : The target compound’s log P (~2.5) suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility.

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